![molecular formula C22H26N2O5S B4854152 N-allyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4854152.png)

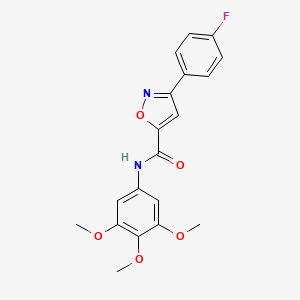

N-allyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Overview

Description

Benzothiophene derivatives are a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities. The compound is a complex molecule that likely shares synthesis pathways and properties with its analogs.

Synthesis Analysis

The synthesis of similar benzothiophene derivatives typically involves multi-step reactions starting from basic heterocyclic skeletons. For instance, Amr et al. (2010) discuss the synthesis of novel thiophene derivatives via initial reactions of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, showcasing the versatility in modifying the benzothiophene core for desired activities (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis. The detailed molecular structure provides insights into the potential reactivity and interaction sites of the molecule. For example, Sagar et al. (2018) explored the molecular conformations and supramolecular aggregation of closely related benzothiophene derivatives, highlighting the significance of substituents on molecular behavior (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzothiophene derivatives can lead to a variety of products depending on the reactants and conditions used. Bondarenko et al. (2015) demonstrate the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, illustrating the chemical versatility of similar compounds (Bondarenko et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by inhibiting their function. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these proteins, the compound disrupts normal cellular processes, leading to various effects such as anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting cell division and leading to cell death . By inhibiting Hsp90, it affects protein folding and stability, leading to the degradation of misfolded proteins . The compound’s inhibition of TrxR affects the cellular redox state, leading to oxidative stress .

Pharmacokinetics

Based on its structural similarity to other compounds with the trimethoxyphenyl (tmp) group, it is likely to have good bioavailability and distribution in the body

Result of Action

The compound’s action results in various molecular and cellular effects. Its anti-cancer effects are due to its ability to inhibit cell division and induce cell death . Its anti-fungal and anti-bacterial effects are likely due to its disruption of essential cellular processes in these organisms . The compound also shows anti-viral activity, potentially by disrupting viral replication .

properties

IUPAC Name |

N-prop-2-enyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-5-10-23-21(26)18-14-8-6-7-9-17(14)30-22(18)24-20(25)13-11-15(27-2)19(29-4)16(12-13)28-3/h5,11-12H,1,6-10H2,2-4H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLHHVFRIHNQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-en-1-yl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4854080.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4854098.png)

![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4854116.png)

![8-benzoyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B4854117.png)

![N-(sec-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4854124.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4854140.png)

![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)

![N-methyl-N-[4-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B4854172.png)